molecular formula C25H22BrN5O2S B11668001 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11668001
M. Wt: 536.4 g/mol
InChI Key: XOTMRDSPTPOBNV-JVWAILMASA-N
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Description

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent in an alkaline medium. This is followed by the condensation of the resulting intermediate with an ethoxy-substituted benzaldehyde under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of triazole compounds exhibit a wide range of biological activities:

  • Antifungal Activity : Triazole derivatives are known for their effectiveness against various fungal pathogens. The presence of the triazole ring enhances the compound's ability to inhibit fungal growth by interfering with ergosterol biosynthesis .
  • Antitumor Properties : Compounds similar to this triazole derivative have shown potential in inhibiting cancer cell proliferation. Studies suggest that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
  • Anticonvulsant Effects : Some studies have indicated that triazole compounds can exhibit anticonvulsant properties, providing a potential therapeutic avenue for epilepsy treatment .

Applications in Agriculture

The compound's structure suggests potential applications in agriculture as a fungicide or herbicide. Triazole derivatives are widely used in crop protection due to their ability to inhibit fungal pathogens that affect plant health. Their application can lead to improved crop yields and reduced losses from diseases .

Case Studies

  • Antifungal Efficacy : A study demonstrated that a related triazole compound exhibited significant antifungal activity against Candida albicans, showing a minimum inhibitory concentration (MIC) lower than those of conventional antifungal agents. This highlights the potential for developing new antifungal treatments based on triazole derivatives .
  • Cancer Research : In vitro studies on similar compounds have shown that they can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. These findings suggest that further research into this specific compound could yield valuable insights into its mechanisms of action against cancer .
  • Agricultural Trials : Field trials have indicated that triazole-based fungicides significantly reduce fungal infections in crops such as wheat and barley, leading to better harvests and lower reliance on chemical pesticides .

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to specific receptors or enzymes, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the bromophenyl and ethoxyphenyl groups, along with the triazole ring, makes it a versatile compound for various applications.

Biological Activity

The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a novel hydrazide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H21BrN4O3SC_{25}H_{21}BrN_{4}O_{3}S with a molecular weight of approximately 537.4 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.

PropertyValue
Molecular FormulaC25H21BrN4O3S
Molecular Weight537.4 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound involves the reaction of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate hydrazine derivatives under alkaline conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar triazole derivatives. For instance, compounds containing triazole moieties have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 20–70 µM against these pathogens .

A comparative analysis of antimicrobial activity indicates that while some derivatives exhibit potent effects, the specific activity of This compound remains to be fully characterized through systematic testing.

Anticancer Activity

The anticancer properties of triazole derivatives have also been extensively studied. For example, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays reveal that certain derivatives can induce apoptosis in cancer cells by disrupting DNA synthesis and promoting oxidative stress .

In one study focusing on triazole-based compounds, several were found to inhibit cell proliferation effectively at concentrations ranging from 10 to 50 µg/mL . The exact mechanism by which This compound exerts its anticancer effects is still under investigation.

Case Studies

  • Antimicrobial Screening : A series of related triazole compounds were tested for their effectiveness against Gram-positive and Gram-negative bacteria using agar diffusion methods. The results indicated that compounds with similar structural features exhibited varying degrees of antibacterial activity .
  • Cytotoxicity Assays : In a study assessing the cytotoxicity of various hydrazone derivatives on human cancer cell lines, several compounds showed promising results with IC50 values indicating significant cell death at low concentrations . The specific impact of This compound needs further exploration in this context.

Properties

Molecular Formula

C25H22BrN5O2S

Molecular Weight

536.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H22BrN5O2S/c1-2-33-22-11-7-6-8-19(22)16-27-28-23(32)17-34-25-30-29-24(18-12-14-20(26)15-13-18)31(25)21-9-4-3-5-10-21/h3-16H,2,17H2,1H3,(H,28,32)/b27-16+

InChI Key

XOTMRDSPTPOBNV-JVWAILMASA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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